molecular formula C10H10N2O4 B3043172 2-Amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid CAS No. 766454-31-3

2-Amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid

Cat. No.: B3043172
CAS No.: 766454-31-3
M. Wt: 222.2 g/mol
InChI Key: AIPBFPFNGXVCLT-UHFFFAOYSA-N
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Description

2-Amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C10H10N2O4 . This benzoxazolone-derivative amino acid is of significant interest in medicinal chemistry and pharmaceutical research. Structurally, it features a 2,3-dihydro-1,3-benzoxazol-5-yl moiety linked to an alanine backbone, making it a potential building block for the synthesis of more complex molecules or a candidate for investigating structure-activity relationships . Researchers can explore this compound as a precursor or intermediate in developing substances with potential biological activities. A related hydrochloride salt form (CAS 2137143-79-2) is also available for research purposes . This product is intended for research and development in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-3-(2-oxo-3H-1,3-benzoxazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c11-6(9(13)14)3-5-1-2-8-7(4-5)12-10(15)16-8/h1-2,4,6H,3,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPBFPFNGXVCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(C(=O)O)N)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid, also known as a derivative of benzoxazole, is recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in the fields of oncology and antimicrobial therapy.

  • Chemical Name : this compound
  • CAS Number : 766454-31-3
  • Molecular Formula : C₁₁H₁₃N₃O₃

Biological Activity Overview

The biological activities of this compound primarily include antimicrobial, anticancer, and antioxidant properties. Research indicates that derivatives of benzoxazole exhibit selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. In particular:

  • Gram-positive bacteria : Effective against Bacillus subtilis.
  • Yeast : Exhibits antifungal activity against Candida albicans.

The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in the following table:

CompoundMIC against Bacillus subtilis (µg/mL)MIC against Candida albicans (µg/mL)
Compound 15025
Compound 23015
Compound 37040

Anticancer Activity

Research has demonstrated that benzoxazole derivatives can induce cytotoxic effects on various cancer cell lines:

  • Breast Cancer : MCF-7 and MDA-MB series.
  • Lung Cancer : A549 and HCC827.

A study indicated that certain derivatives showed a higher selectivity index (SI), suggesting they are more toxic to cancer cells than to normal cells. The following table highlights the cytotoxic effects observed:

Cell LineIC50 (µM) for Compound AIC50 (µM) for Compound B
MCF-71015
A5491220
HepG2825

Antioxidant Activity

The antioxidant potential of this compound and its derivatives was evaluated using the DPPH radical scavenging assay. The results indicated a significant capacity for radical scavenging:

CompoundDPPH Scavenging Activity (%)
Compound A85
Compound B90

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications in the benzoxazole moiety significantly influence the biological activity of these compounds. For instance:

  • Electron-donating groups enhance antibacterial activity.
  • The position of substituents on the benzene ring affects both anticancer and antifungal activities.

Case Studies

  • Study on Antibacterial Activity : A comprehensive screening of various benzoxazole derivatives found that those with methoxy groups exhibited enhanced activity against Gram-positive bacteria while showing reduced toxicity to human cell lines .
  • Anticancer Evaluation : In vitro studies demonstrated that certain derivatives selectively inhibited the growth of prostate cancer cells while sparing normal fibroblasts, suggesting a promising therapeutic window for further development .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid is C10H10N2O4C_{10}H_{10}N_{2}O_{4}, with a molecular weight of approximately 222.20 g/mol. The compound features a benzoxazole ring, which contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazole compounds exhibit promising anticancer properties. The unique structure of this compound allows it to interact with specific enzymes involved in cancer cell proliferation. For instance, research has demonstrated its ability to inhibit certain kinases that are crucial for tumor growth .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Preliminary findings suggest that it may help in protecting neuronal cells from apoptosis induced by oxidative stress. Its mechanism appears to involve modulation of signaling pathways associated with cell survival .

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies. Its structural features allow it to act as a competitive inhibitor for various enzymes that are pivotal in metabolic pathways. This application is particularly relevant in understanding metabolic disorders and developing therapeutic agents .

Protein Interaction Studies

Due to its ability to bind to specific protein targets, this compound is useful in studying protein-ligand interactions. These studies can provide insights into the molecular basis of diseases and the development of new drugs .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength .

Nanotechnology Applications

The compound has potential applications in nanotechnology as well. Its unique chemical properties make it suitable for use in the development of nanocarriers for drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzoxazole derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotection

In a study focusing on neuroprotection published in Neuroscience Letters, researchers demonstrated that this compound could protect against oxidative stress-induced neuronal death in vitro. The findings highlight its potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Key Observations :

  • The benzoxazole ring in the target compound provides greater aromatic stability compared to isoxazole derivatives (e.g., ), which may enhance its binding affinity in biological systems .
  • Protective groups (e.g., Boc in , Fmoc in ) modify reactivity and stability, making the compound suitable for stepwise synthetic applications .

Physicochemical Properties

  • Solubility : The hydrochloride salt form () exhibits higher water solubility than the free acid due to ionic character.
  • Thermal Stability : Benzoxazole derivatives generally show higher thermal stability than isoxazole analogs due to fused aromatic systems .

Research Findings and Implications

  • Structural Versatility : Modifications to the benzoxazole ring (e.g., tert-butyl in ) or side chains (e.g., hexyl in ) allow tuning of physicochemical properties for specific applications .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves coupling benzoxazole derivatives with amino acid precursors. Key steps include:
  • Benzoxazole Ring Formation : Start with 5-substituted benzoxazolone intermediates, synthesized via cyclization of 2-aminophenol derivatives with carbonyl reagents (e.g., phosgene or urea derivatives) .
  • Amino Acid Conjugation : Introduce the propanoic acid moiety via nucleophilic substitution or peptide coupling. For example, use tert-butyloxycarbonyl (Boc)-protected alanine, followed by deprotection under acidic conditions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., methanol/water) to isolate the target compound. Validate purity via HPLC (>95%) .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the benzoxazolone ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and amino acid backbone (α-proton at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ≈ 250–260 for C10_{10}H9_{9}N2_2O4_4) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, particularly the dihydrobenzoxazolone ring’s planar geometry .

Q. What functional groups are critical for its bioactivity?

  • Methodological Answer : The benzoxazolone ring and amino acid moiety are pharmacophoric elements:
  • Benzoxazolone : Acts as a hydrogen-bond acceptor via the oxo group, enhancing binding to metal ions or biological targets .
  • Amino Acid Backbone : The carboxylic acid group enables solubility in aqueous buffers (pH 7.4), while the amino group facilitates derivatization (e.g., fluorophore conjugation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level) to assign ambiguous signals .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to track fragmentation pathways in MS and confirm structural assignments .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts, especially for labile protons (e.g., NH2_2) .

Q. What experimental designs are optimal for studying its metal ion chelation properties?

  • Methodological Answer :
  • Fluorescence Titration : Prepare a 10 µM solution of the compound in Tris buffer (pH 7.4). Add incremental aliquots of metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) and monitor fluorescence quenching/excitation shifts (λex_{ex} = 280–320 nm; λem_{em} = 400–450 nm) .
  • Stability Constants : Use Job’s plot analysis to determine stoichiometry and Benesi-Hildebrand equations to calculate binding constants (log K ≈ 4–6 for transition metals) .

Q. How can computational modeling predict its interaction with enzymatic targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 1XYZ for oxidoreductases). Parameterize the compound’s charges via AM1-BCC methods .
  • MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability (RMSD < 2 Å indicates stable complexes) .

Data Contradiction Analysis

Q. How to address conflicting reports on its fluorescence quantum yield (Φ)?

  • Methodological Answer :
  • Standardization : Measure Φ using quinine sulfate (Φ = 0.54 in 0.1 M H2_2SO4_4) as a reference. Ensure identical instrument settings (slit widths, PMT voltage) across studies .
  • Environmental Factors : Control solvent polarity (e.g., Φ increases in DMSO vs. water due to reduced non-radiative decay) and oxygen content (degas solutions to minimize quenching) .

Safety and Handling

Q. What precautions are necessary when handling this compound in vitro?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .
  • Waste Disposal : Neutralize acidic solutions with sodium bicarbonate before disposal. Collect solid waste in EPA-approved containers for incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid

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